6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride
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Overview
Description
6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride is a complex organic compound with a unique structure that includes a triazine ring, nitrophenoxy group, and propoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the nitrophenoxy group: This step involves the reaction of the triazine intermediate with a nitrophenol derivative, often using a base as a catalyst.
Attachment of the propoxyphenyl group: This is typically done through an etherification reaction, where the triazine-nitrophenoxy intermediate reacts with a propoxyphenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenoxy group may play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-1-[3-[3-(2,4,5-trichlorophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine: Similar structure but with different substituents on the phenoxy group.
6,6-Dimethyl-1-[3-[3-(3-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine: Similar structure with a different position of the nitro group.
Uniqueness
The uniqueness of 6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
19157-95-0 |
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Molecular Formula |
C20H25ClN6O4 |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
6,6-dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C20H24N6O4.ClH/c1-20(2)24-18(21)23-19(22)25(20)15-5-3-6-17(13-15)30-12-4-11-29-16-9-7-14(8-10-16)26(27)28;/h3,5-10,13H,4,11-12H2,1-2H3,(H4,21,22,23,24);1H |
InChI Key |
XTQIPPSGNKHAAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)OCCCOC3=CC=C(C=C3)[N+](=O)[O-])N)N)C.Cl |
Origin of Product |
United States |
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